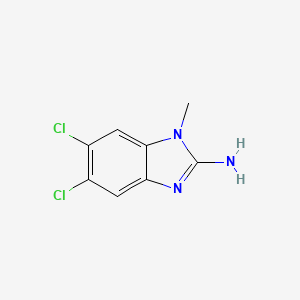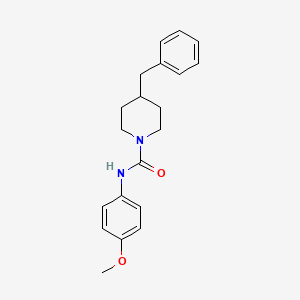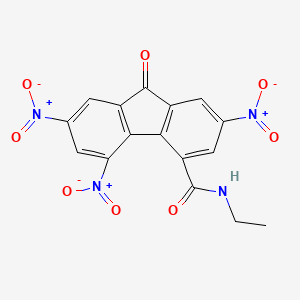
(Z)-2-cyano-3-(4-cyanophenyl)-N-naphthalen-1-ylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(Z)-2-cyano-3-(4-cyanophenyl)-N-naphthalen-1-ylprop-2-enamide” is an organic compound containing a naphthalene ring (a type of polycyclic aromatic hydrocarbon), a cyanophenyl group (a phenyl group with a cyanide substituent), and an amide group. The presence of the cyanide group suggests that the compound might have potential as a precursor in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the conjugated system of double bonds in the naphthalene and phenyl rings .Chemical Reactions Analysis
The presence of the cyanide group in this compound suggests that it could participate in various chemical reactions. For example, cyanides are often involved in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the cyanide group could increase its reactivity .Wissenschaftliche Forschungsanwendungen
Colorimetric Sensing of Fluoride Anions
A study by Younes et al. (2020) synthesized a series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, which showed significant colorimetric sensing capabilities for fluoride anions in solution, attributed to a deprotonation-enhanced intramolecular charge transfer mechanism. This finding highlights the potential application of such compounds in environmental monitoring and health safety by detecting fluoride levels in drinking water and other sources (Younes et al., 2020).
Crystal Structure Analysis
Research by Özer et al. (2009) involved the synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including structural analysis through single crystal X-ray diffraction. This work contributes to the fundamental understanding of the structural aspects of similar organic compounds, which is crucial for designing materials with desired physical and chemical properties (Özer et al., 2009).
Polyamide Synthesis and Thermal Stability
Mehdipour‐Ataei et al. (2005) reported on the synthesis of novel polyamides using a naphthalene-ring containing diamine, highlighting their good solubility and thermal stability. These materials could find applications in advanced polymer technologies, including high-performance fibers and films, due to their inherent viscosities and glass transition temperatures (Mehdipour‐Ataei et al., 2005).
Anticancer Evaluation
A study conducted by Salahuddin et al. (2014) explored the synthesis and in vitro anticancer evaluation of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole. This research contributes to the ongoing search for new chemotherapeutic agents, indicating potential applications of similar compounds in cancer treatment (Salahuddin et al., 2014).
Fluorescent Chemodosimeter for Zn2+ Ion
Azadbakht and Keypour (2012) developed a Schiff base system with naphthalene groups that acts as a fluorescent chemodosimeter for Zn2+ ions, showcasing an application in molecular electronics and sensory devices. This work underlines the versatility of such compounds in detecting metal ions, which could be pivotal in environmental monitoring and biomedical diagnostics (Azadbakht & Keypour, 2012).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(Z)-2-cyano-3-(4-cyanophenyl)-N-naphthalen-1-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3O/c22-13-16-10-8-15(9-11-16)12-18(14-23)21(25)24-20-7-3-5-17-4-1-2-6-19(17)20/h1-12H,(H,24,25)/b18-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDECMXSJEPIKIE-PDGQHHTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=CC3=CC=C(C=C3)C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)/C(=C\C3=CC=C(C=C3)C#N)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-2,3-dihydro-1H-isoindole](/img/structure/B2835537.png)
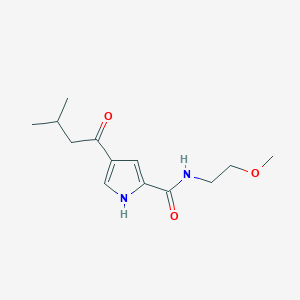
![3-(3-chloro-4-methylphenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2835539.png)
![(2Z)-2-[(3-chloro-4-fluorophenyl)sulfonylhydrazinylidene]-N-(4-fluorophenyl)chromene-3-carboxamide](/img/structure/B2835540.png)
![2H-Triazol-4-yl-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2835541.png)
![(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2835542.png)
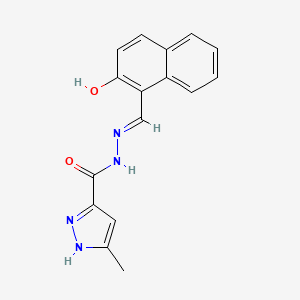
![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-naphthamide](/img/structure/B2835546.png)
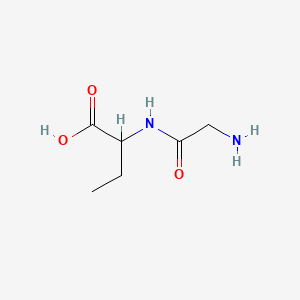
![ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2835548.png)

